molecular formula C18H16ClN3O2S B12448256 N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}butanamide

N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}butanamide

Cat. No.: B12448256
M. Wt: 373.9 g/mol
InChI Key: YUEZPCVRWFKBCS-UHFFFAOYSA-N
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Description

N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a phenyl group, and a butanamide moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}butanamide typically involves multiple steps, starting with the preparation of the benzoxazole ring This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative The phenyl group is then introduced via a coupling reaction, followed by the addition of the butanamide moiety through an amidation reaction

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}butanamide involves its interaction with specific molecular targets. The benzoxazole ring and phenyl group allow the compound to bind to certain proteins or enzymes, potentially inhibiting their activity. The carbamothioyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Properties

Molecular Formula

C18H16ClN3O2S

Molecular Weight

373.9 g/mol

IUPAC Name

N-[[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]butanamide

InChI

InChI=1S/C18H16ClN3O2S/c1-2-3-16(23)22-18(25)20-13-7-4-11(5-8-13)17-21-14-10-12(19)6-9-15(14)24-17/h4-10H,2-3H2,1H3,(H2,20,22,23,25)

InChI Key

YUEZPCVRWFKBCS-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(=S)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

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